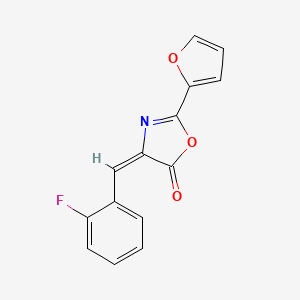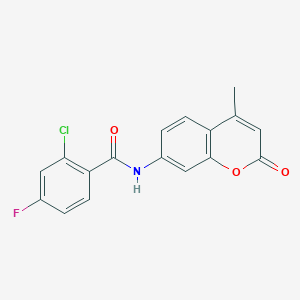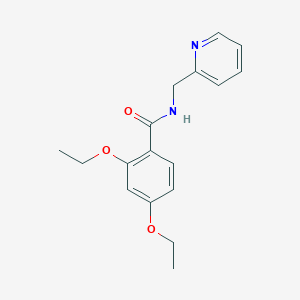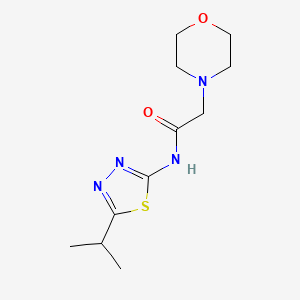
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FOZ belongs to the class of oxazolone compounds, which have been found to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and the breakdown of DNA.
Biochemical and Physiological Effects:
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and tumor growth in various animal models, including mice with colitis and xenograft models of human breast cancer. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus in vitro. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic compound that can be easily synthesized in the laboratory. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has only been tested in animal models and in vitro studies, and its efficacy in humans remains to be determined.
Direcciones Futuras
Future research on 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could focus on its potential as a therapeutic agent for inflammatory bowel disease, cancer, and viral infections. Studies could also investigate the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, the mechanism of action of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the development of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one analogs could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-furylaldehyde and 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The final product is obtained through acid hydrolysis and recrystallization.
Aplicaciones Científicas De Investigación
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB). 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
(4E)-4-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-2-1-4-9(10)8-11-14(17)19-13(16-11)12-6-3-7-18-12/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYXQRDFWTBOY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![3-[2-(4-methoxyphenyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B5487900.png)
![2-butyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5487903.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)

![5-[4-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)


![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
